

Deuruxolitinib CTP-543 deuterated ruxolitinib analog structure

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Compound Focus: Deuruxolitinib

CAS No.: 1513883-39-0

Cat. No.: S3469398

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Chemical Structure and Properties

Deuruxolitinib is a synthetic organic compound derived from the strategic deuterium substitution of hydrogen atoms in the ruxolitinib molecule [1].

- Core Structure and Deuterium Modification:** The key structural feature of **deuruxolitinib** is the replacement of eight hydrogen atoms with deuterium at four methyl groups, forming a deuterated cyclopentane ring [1] [2]. This modification is intended to alter the drug's metabolism without significantly changing its chemical structure or pharmacological activity.
- Key Physicochemical Properties:** The table below summarizes the critical properties of **deuruxolitinib**.

Property	Value / Description
Systematic Name	Deuruxolitinib
Synonyms	CTP-543; D8-ruxolitinib; Leqselvi [1]
CAS Registry No.	1513883-39-0 [1] [2] [3]
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₆ [2] [3]
Molecular Weight	306.16 g/mol (GtoPdb); 314.41 g/mol (vendor data) [1] [2]

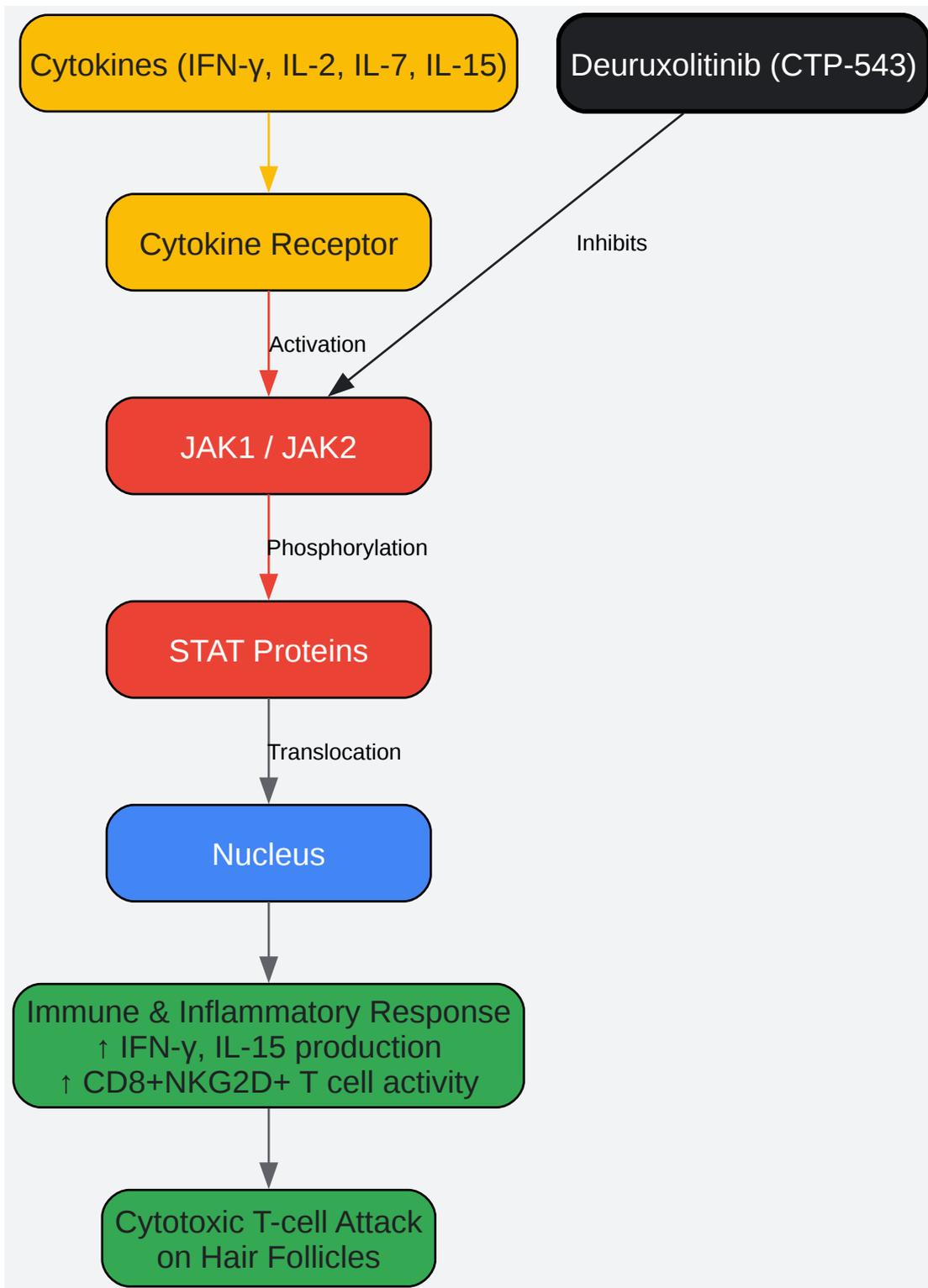
Property	Value / Description
SMILES	<chem>N#CCC@H([2H])C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])n1ncc(c1)c1ncnc2c1cc[nH]2</chem> [1]
XLogP	2.7 [1]
Hydrogen Bond Donors/Acceptors	1 / 4 [1]
Topological Polar Surface Area	83.18 [1]
Lipinski's Rules Broken	0 [1]

Note: Discrepancies in molecular weight, such as between [1] (306.16 g/mol) and [2] (314.41 g/mol), are common in different data sources due to variations in calculation methods or the inclusion/exclusion of salt forms. The data from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) is generally considered a primary reference [1].

Mechanism of Action and Signaling Pathway

Deuruxolitinib exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is central to the pathophysiology of alopecia areata [4].

The diagram below illustrates the proposed mechanism of action for **deuruxolitinib** in alopecia areata:



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Deuruxolitinib inhibits JAK1/2, blocking cytokine signaling and immune-mediated hair follicle attack.

The pathogenesis of alopecia areata involves increased levels of **interferon-gamma (IFN- γ)** and **common gamma chain (γ) cytokines** (e.g., IL-2, IL-7, IL-15). These cytokines bind to their respective receptors and activate **JAK1, JAK2, and JAK3** [4]. This activation leads to the phosphorylation of **STAT proteins**, which translocate to the nucleus and promote the expression of pro-inflammatory genes. This results in a cycle that increases IFN- γ and IL-15 production and activates **cytotoxic CD8+NKG2D+ T cells**, which target and attack hair follicles [4]. By selectively inhibiting JAK1 and JAK2, **deuruxolitinib** interrupts this signaling cascade, reducing the immune-mediated attack on hair follicles and allowing for hair regrowth [4] [5].

Clinical Efficacy and Experimental Data

Clinical trials have demonstrated the efficacy of **deuruxolitinib** in treating moderate-to-severe alopecia areata, with the **Severity of Alopecia Tool (SALT)** score as the primary endpoint [4] [5].

Detailed Methodology: Phase 2 Clinical Trial Design

A key phase 2, randomized, double-blind, placebo-controlled, sequential-design trial assessed **deuruxolitinib**'s safety and efficacy [5].

- **Patient Population:** The study enrolled adult patients (18-65 years) with chronic, moderate-to-severe alopecia areata. Participants had $\geq 50\%$ scalp hair loss, measured by SALT, with an active episode lasting ≥ 6 months but not exceeding 10 years. Patients were excluded if they had used systemic immunosuppressives within 3 months or biologics within 6 months of screening [4] [5].
- **Intervention and Dosing:** Patients were randomized to receive either a placebo or **deuruxolitinib** at doses of **4 mg, 8 mg, or 12 mg**, administered orally twice daily for 24 weeks [5].
- **Primary Efficacy Endpoint:** The primary outcome was the percentage of patients achieving a **$\geq 50\%$ relative reduction from baseline in SALT score (SALT50)** at week 24 [5].
- **Data Analysis:** Statistical analysis was performed to compare each active dose group against the placebo group. Effect sizes were presented as mean differences or risk ratios with 95% confidence intervals. A p-value of less than 0.05 was considered statistically significant [4].

Efficacy and Safety Results

A meta-analysis of randomized controlled trials, including the phase 2 trial, confirms **deuruxolitinib**'s significant efficacy and outlines its safety profile [4].

Table 1: Summary of Clinical Efficacy at 24 Weeks

Metric	Placebo	4 mg BID	8 mg BID	12 mg BID	Notes
% Achieving SALT50	9%	21%	47%	58%	Statistically significant vs. placebo for 8 mg & 12 mg (P < 0.001) [5]
Mean SALT Score Change	-	-	-	-	MD = -47.26, 95% CI (-53.47, -41.05), p < 0.00001 from baseline [4]
% Achieving SALT75	-	-	-	-	RR = 93.66, 95% CI (23.42, 374.65), p < 0.00001 [4]
% Achieving SALT90	-	-	-	-	RR = 65.26, 95% CI (16.28, 261.58), p < 0.00001 [4]
Patient Satisfaction (SPRO)	-	-	-	-	MD = -1.52, 95% CI (-1.76, -1.27), p < 0.00001 [4]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 28 Weeks

Adverse Event	Relative Risk (RR) vs. Placebo	95% CI	Notes
Increased Creatinine Phosphokinase	2.79	(1.5, 4.99), p = 0.0006	Most significant risk [4]
Headache	1.49	(0.98, 6.54), p = 0.06	Not statistically significant [4]
Acne	1.80	(0.84, 3.88), p = 0.13	Significant in 12 mg dose only [4]

Abbreviations: BID (Twice Daily), MD (Mean Difference), RR (Risk Ratio), CI (Confidence Interval), SPRO (Hair Satisfaction Participant Reported Outcome).

Summary for Researchers

Deuruxolitinib represents a rational drug design approach where deuterium substitution is used to fine-tune the pharmacokinetics of an established JAK inhibitor, ruxolitinib, for a new therapeutic application. The robust clinical trial data demonstrates that **8 mg and 12 mg twice daily** are the effective dosing regimens, leading to significant hair regrowth. The safety profile is consistent with the known class effects of JAK inhibitors, with **elevated CPK levels** being the most prominently observed adverse event, necessitating periodic monitoring [4] [5].

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